molecular formula C15H17O2P B11938411 Phosphine oxide, (1-methoxyethyl)diphenyl- CAS No. 64304-77-4

Phosphine oxide, (1-methoxyethyl)diphenyl-

Cat. No.: B11938411
CAS No.: 64304-77-4
M. Wt: 260.27 g/mol
InChI Key: DMQIMZHESVGADX-UHFFFAOYSA-N
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Description

Phosphine oxide, (1-methoxyethyl)diphenyl- is an organophosphorus compound with the chemical formula C15H17O2P. It is a derivative of phosphine oxide, where the phosphorus atom is bonded to two phenyl groups and one (1-methoxyethyl) group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, (1-methoxyethyl)diphenyl- typically involves the reaction of diphenylphosphine with (1-methoxyethyl) chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph2P-H+CH3OCH2CH2ClPh2P(O)CH2CH2OCH3\text{Ph}_2\text{P-H} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{Cl} \rightarrow \text{Ph}_2\text{P(O)CH}_2\text{CH}_2\text{OCH}_3 Ph2​P-H+CH3​OCH2​CH2​Cl→Ph2​P(O)CH2​CH2​OCH3​

Industrial Production Methods

In industrial settings, the production of phosphine oxide, (1-methoxyethyl)diphenyl- may involve more efficient and scalable methods. One common approach is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphine oxide. This method is advantageous due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (1-methoxyethyl)diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The (1-methoxyethyl) group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine oxide, (1-methoxyethyl)diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine oxide, (1-methoxyethyl)diphenyl- involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound can also act as a radical scavenger, providing antioxidant properties in various applications .

Comparison with Similar Compounds

Phosphine oxide, (1-methoxyethyl)diphenyl- can be compared with other similar compounds such as:

Conclusion

Phosphine oxide, (1-methoxyethyl)diphenyl- is a versatile and valuable compound in various scientific and industrial fields. Its unique chemical properties, stability, and ability to undergo diverse reactions make it an important reagent and ligand in chemistry, biology, medicine, and industry.

Properties

CAS No.

64304-77-4

Molecular Formula

C15H17O2P

Molecular Weight

260.27 g/mol

IUPAC Name

[1-methoxyethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C15H17O2P/c1-13(17-2)18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

DMQIMZHESVGADX-UHFFFAOYSA-N

Canonical SMILES

CC(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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